Cas no 7600-53-5 (1r-Methoxy-cyclohexanpentol-(2c.3t.4c.5t.6c))

1r-Methoxy-cyclohexanpentol-(2c.3t.4c.5t.6c) structure
7600-53-5 structure
Product Name:1r-Methoxy-cyclohexanpentol-(2c.3t.4c.5t.6c)
CAS No:7600-53-5
MF:C7H14O6
MW:194.182463169098
CID:2038912
PubChem ID:439990
Update Time:2025-04-21

1r-Methoxy-cyclohexanpentol-(2c.3t.4c.5t.6c) Chemical and Physical Properties

Names and Identifiers

    • 1r-Methoxy-cyclohexanpentol-(2c.3t.4c.5t.6c)
    • 2-O-Methyl-myo-inosit
    • 2-O-methyl-myo-inositol
    • O2-methyl-myo-inositol
    • sequoyitol
    • HY-N2421
    • CS-0022628
    • 7600-53-5
    • CHEMBL460057
    • DSCFFEYYQKSRSV-MVWKSXLKSA-N
    • (1S,2R,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol
    • 6A797581-AC95-4A84-9F74-C05E5465011A
    • E80607
    • bmse000740
    • 523-92-2
    • NS00121132
    • SCHEMBL1888646
    • CHEBI:179104
    • 1D-5-O-Methyl-myo-inositol
    • myo-Inositol, 5-O-methyl-
    • DTXSID801313753
    • (+)-3-O-methyl-d-chiro-inositol
    • DTXSID301035423
    • AC-32615
    • SCHEMBL1059036
    • CCG-266528
    • MS-23046
    • EINECS 208-352-9
    • CHEBI:15975
    • MM10128
    • O-Methyl-scyllo-inositol
    • C03365
    • (1R,2S,3r,4R,5S,6r)-6-methoxycyclohexane-1,2,3,4,5-pentol
    • (1R,2S,3r,4R,5S,6r)-6-methoxycyclohexane-1,2,3,4,5-pentaol
    • AKOS006272498
    • 5-O-Methyl-myo-inositol
    • 1-O-Methyl-scyllo-inositol
    • DTXCID501519798
    • myo-5-O-Methyl-inositol; Sequoyitol; 5-O-Methyl-myo-inositol; Sequoyit
    • s9343
    • C05163
    • (1R,2S,4R,5S)-6-methoxycyclohexane-1,2,3,4,5-pentol
    • SCHEMBL7155914
    • Q27098326
    • 208-352-9
    • (1R,2S,4R,5S)-6-Methoxycyclohexane-1,2,3,4,5-pentaol
    • Inchi: 1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4+,5+,6-,7?
    • InChI Key: DSCFFEYYQKSRSV-MVWKSXLKSA-N
    • SMILES: O(C)C1[C@@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O

Computed Properties

  • Exact Mass: 194.07903816Da
  • Monoisotopic Mass: 194.07903816Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.2
  • Topological Polar Surface Area: 110Ų

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